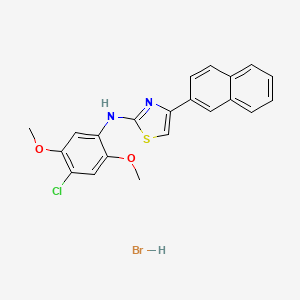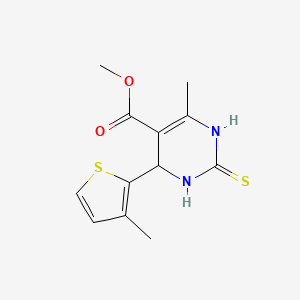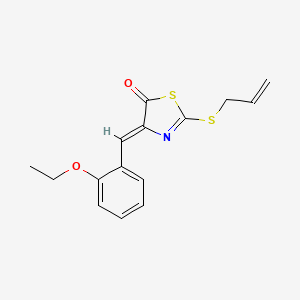![molecular formula C22H34N2O B5183831 N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. The compound is commonly referred to as "EMPEA" and is a member of the piperidine family of compounds. In
作用機序
EMPEA works by binding to specific receptors in the brain, including the dopamine and serotonin receptors. The compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a critical role in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
EMPEA has been shown to have several biochemical and physiological effects, including an increase in dopamine and serotonin release, a decrease in pain perception, and an anti-inflammatory effect. The compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using EMPEA in lab experiments is its ability to selectively bind to specific receptors in the brain, which can help researchers better understand the underlying mechanisms of various neurological disorders. However, the complex synthesis method and limited availability of the compound can make it challenging to conduct large-scale experiments.
将来の方向性
There are several future directions for research on EMPEA, including exploring its potential as a treatment for various neurological disorders, investigating its anti-inflammatory effects, and developing more efficient synthesis methods. Additionally, researchers may explore the potential of EMPEA as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, EMPEA is a promising compound with potential applications in various fields, including medicinal chemistry and drug discovery. The complex synthesis method and limited availability of the compound have made it challenging to conduct large-scale experiments, but the compound's ability to selectively bind to specific receptors in the brain makes it a valuable tool for researchers. Further research is needed to fully understand the compound's potential and to develop more efficient synthesis methods.
合成法
The synthesis of EMPEA involves several steps, including the preparation of starting materials, the formation of the piperidine ring, and the introduction of the pentenamide group. The synthesis method is complex and requires expertise in organic chemistry. Researchers have developed various methods for synthesizing EMPEA, including the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
科学的研究の応用
EMPEA has shown promising results in various scientific research applications, including as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has also been studied for its potential use as a pain reliever and as an anti-inflammatory agent.
特性
IUPAC Name |
N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O/c1-4-6-11-22(25)24(5-2)18-20-12-15-23(16-13-20)17-14-21-10-8-7-9-19(21)3/h4,7-10,20H,1,5-6,11-18H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDDVVUCRKQXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)CCC2=CC=CC=C2C)C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183748.png)
![methyl 4-[4-(2-furoyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5183759.png)
![(2-{[2-(4-butoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5183766.png)
![N-(4-fluorophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5183768.png)
![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5183777.png)

![N-(3'-chloro-3-biphenylyl)-1-[(2-ethyl-5-pyrimidinyl)methyl]-4-piperidinecarboxamide](/img/structure/B5183782.png)



![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-methyl-N-[4-(4-morpholinyl)butyl]propanamide](/img/structure/B5183842.png)
